molecular formula C6H11NO2S B1448066 hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide CAS No. 1447964-71-7

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Cat. No. B1448066
M. Wt: 161.22 g/mol
InChI Key: UKZRVBJBOOMUNZ-UHFFFAOYSA-N
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Description

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a chemical compound with the IUPAC name tert-butyl (3aR,6aS)-3a-aminotetrahydro-1H-thieno [3,4-c]pyrrole-5 (3H)-carboxylate 2,2-dioxide . It is also known as rac-tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-hexahydro-1H-2lambda6-thieno [3,4-c]pyrrole-5-carboxylate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is 1S/C11H20N2O4S/c1-10 (2,3)17-9 (14)13-4-8-5-18 (15,16)7-11 (8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 .


Physical And Chemical Properties Analysis

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide is a solid at room temperature . Its molecular weight is 276.36 .

Scientific Research Applications

Low Molecular Weight Polar Scaffold

Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound to hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide, is proposed as a low molecular weight polar scaffold used in constructing compound libraries for new drug searches. Practical syntheses of derivatives of this bicyclic scaffold were developed based on cycloaddition reactions, yielding single diastereomers. X-ray diffraction studies explored its conformational properties, demonstrating its potential to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of Novel Compounds

Hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides have been prepared and used in reactions with dimethyl acetylenedicarboxylate, resulting in the creation of new types of compounds like 7-aza-2,3-dimethylenenorbornene and 1a,3a,6,9-tetrahydrobenz[g]indole. This highlights its utility in synthesizing diverse chemical structures under varying conditions and N-substituents (Ando et al., 1992).

Development of Functionalized Pyrroles

The unexpected formation of 3,5-dihydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide during synthetic routes investigation to a different sulfolenopyrrole derivative has led to the synthesis and characterization of a new type of functionalized pyrrole. This compound, with its unique structural characteristics, is likely of interest for pharmaceutical purposes (Banala et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)3-5-1-7-2-6(5)4-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZRVBJBOOMUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 2
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 3
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 4
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 5
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide
Reactant of Route 6
hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

Citations

For This Compound
1
Citations
S Karlsson, HE Högberg - European Journal of Organic …, 2003 - Wiley Online Library
In the presence of enantiopure organocatalysts, 1‐cycloalkene‐1‐carboxaldehydes and various nitrones furnished fused isoxazolidines. Thus, some chiral pyrrolidinium salts catalyzed …

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